molecular formula C5H5NOS B101687 5-sulfanyl-1H-pyridin-2-one CAS No. 18108-82-2

5-sulfanyl-1H-pyridin-2-one

Cat. No.: B101687
CAS No.: 18108-82-2
M. Wt: 127.17 g/mol
InChI Key: WKNNWBDELJBZHF-UHFFFAOYSA-N
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Description

5-sulfanyl-1H-pyridin-2-one is a heterocyclic compound that contains a sulfur atom attached to a pyridinone ring. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the sulfur atom in the pyridinone ring imparts distinct reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-sulfanyl-1H-pyridin-2-one typically involves the introduction of a sulfur atom into the pyridinone ring. One common method is the reaction of 2-chloropyridin-3-one with thiourea under basic conditions, which results in the formation of the desired compound. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 80-100°C to facilitate the reaction.

Another approach involves the cyclization of 2-mercaptoacetic acid with 2-aminopyridine under acidic conditions. This method provides a straightforward route to the target compound with good yields. The reaction conditions typically involve heating the reaction mixture to reflux in a solvent such as acetic acid or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, are increasingly being adopted to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-sulfanyl-1H-pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or thioethers using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydrogen atom on the sulfur can be substituted with alkyl or aryl groups using alkyl halides or aryl halides in the presence of a base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.

    Substitution: Alkyl halides, aryl halides, sodium hydroxide, and dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Alkylated or arylated derivatives of this compound.

Scientific Research Applications

5-sulfanyl-1H-pyridin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the design of new drugs and therapeutic agents.

    Medicine: Due to its biological activities, this compound is investigated for its potential use in treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability. It is also used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-sulfanyl-1H-pyridin-2-one involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This is particularly relevant in its antimicrobial and anticancer activities, where the compound can disrupt essential biological processes in pathogens and cancer cells.

The compound can also interact with cellular signaling pathways, modulating the activity of key proteins involved in cell growth and survival. This makes it a potential candidate for the development of targeted therapies.

Comparison with Similar Compounds

5-sulfanyl-1H-pyridin-2-one can be compared with other sulfur-containing heterocycles, such as:

    Thiazoles: Thiazoles contain a sulfur and a nitrogen atom in a five-membered ring. They exhibit similar biological activities but differ in their chemical reactivity and stability.

    Thiopyrimidines: These compounds have a sulfur atom in the pyrimidine ring and show diverse biological activities. They are often used in medicinal chemistry for the development of new drugs.

    Pyrazoles: Pyrazoles with sulfur atoms exhibit unique reactivity and are used in the synthesis of various bioactive compounds.

The uniqueness of this compound lies in its specific reactivity and the ability to form stable derivatives, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

5-sulfanyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c7-5-2-1-4(8)3-6-5/h1-3,8H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNNWBDELJBZHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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